
Ethyl 2-(2-cyanophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-cyanophenyl)propanoate: is an organic compound that belongs to the ester family. It is characterized by the presence of an ethyl group, a cyanophenyl group, and a propanoate moiety. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-cyanophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve a high yield of the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(2-cyanophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2-cyanophenyl)propanoic acid and ethanol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-(2-cyanophenyl)propanoic acid and ethanol.
Reduction: 2-(2-cyanophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-cyanophenyl)propanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-cyanophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the ester group undergoes nucleophilic attack by the hydride ion from the reducing agent, leading to the formation of an alcohol . The cyanophenyl group can participate in various substitution reactions, where the cyano group is replaced by other nucleophiles, altering the compound’s properties and reactivity .
Comparación Con Compuestos Similares
Ethyl 2-(4-cyanophenyl)propanoate: Similar structure but with the cyano group at the para position.
Ethyl 2-cyanopropanoate: Lacks the phenyl group, making it less complex.
Methyl 2-(2-cyanophenyl)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both the cyanophenyl and propanoate moieties, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various research applications .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
ethyl 2-(2-cyanophenyl)propanoate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-7-5-4-6-10(11)8-13/h4-7,9H,3H2,1-2H3 |
Clave InChI |
KCMKOYWLLGBOII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C1=CC=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)
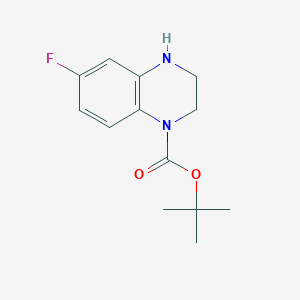
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)
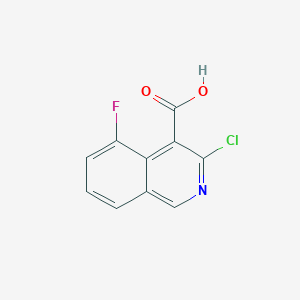
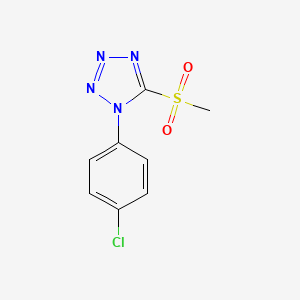
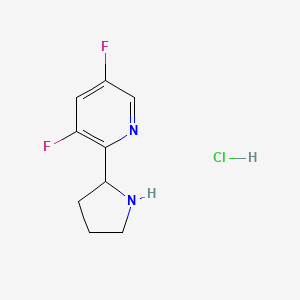
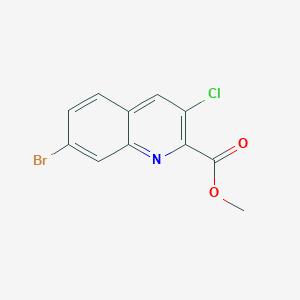
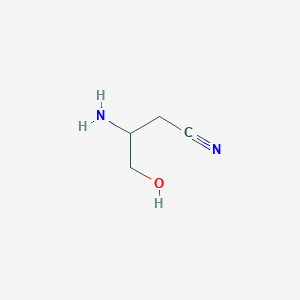



![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
